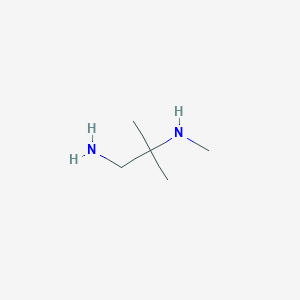

(1-Amino-2-methylpropan-2-yl)(methyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-dimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYSRQHOWXXYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Amino-2-methylpropan-2-yl)(methyl)amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1-Amino-2-methylpropan-2-yl)(methyl)amine, a vicinal diamine with applications in medicinal chemistry and materials science. We present a detailed, field-proven protocol for its preparation via the reduction of an α-aminonitrile intermediate, synthesized through a modified Strecker reaction. Furthermore, this guide explores alternative synthetic strategies, including reductive amination, and offers in-depth insights into the underlying chemical principles, safety considerations, and purification techniques. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance for the synthesis of this and related diamine structures.

Introduction and Strategic Overview

This compound, also known as N¹,2,2-trimethylpropane-1,2-diamine, is a unique diamine featuring a primary and a secondary amine functionality on adjacent carbon atoms, one of which is a quaternary center. This structural arrangement imparts specific steric and electronic properties, making it a valuable building block in the synthesis of complex molecules, including ligands for catalysis and pharmacologically active compounds.

The primary synthetic challenge lies in the controlled introduction of the two distinct amine functionalities in a vicinal relationship. This guide will focus on a robust and scalable two-step synthesis, as illustrated in the workflow below. This approach involves the initial formation of an α-aminonitrile precursor followed by its reduction to the target diamine.

Caption: A high-level overview of the primary synthesis workflow.

Primary Synthesis Route: A Two-Step Approach

The recommended and most direct synthesis of this compound involves two key transformations: the synthesis of the α-aminonitrile precursor, 2-methyl-2-(methylamino)propanenitrile, via a Strecker-type reaction, followed by the reduction of the nitrile group to a primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Step 1: Synthesis of 2-Methyl-2-(methylamino)propanenitrile

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles from a carbonyl compound, an amine, and a cyanide source[1][2]. In this modified approach, we utilize acetone as the carbonyl source and methylamine as the amine to generate the desired N-substituted α-aminonitrile.

Reaction Mechanism:

The reaction proceeds through the initial formation of an iminium ion from the condensation of acetone and methylamine. The cyanide anion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable α-aminonitrile product.

Caption: Simplified mechanism of the Strecker synthesis of the precursor.

Experimental Protocol:

-

Caution: This procedure involves the use of highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. An emergency cyanide poisoning antidote kit should be readily available.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of methylamine (e.g., 40% in water) is cooled in an ice bath.

-

Acetone is added dropwise to the cooled methylamine solution while maintaining the temperature below 10 °C.

-

A solution of sodium cyanide in water is then added slowly via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-methyl-2-(methylamino)propanenitrile, which can be purified by vacuum distillation.

Step 2: Reduction of 2-Methyl-2-(methylamino)propanenitrile to this compound

The reduction of the nitrile functionality in the precursor to a primary amine is achieved using a strong reducing agent. Lithium aluminum hydride (LiAlH4) is particularly effective for this transformation[3].

Reaction Mechanism:

The hydride ions (H⁻) from LiAlH4 act as potent nucleophiles, attacking the electrophilic carbon of the nitrile group. A stepwise reduction occurs, ultimately leading to the formation of the primary amine after an aqueous workup.

Experimental Protocol:

-

Extreme Caution: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas[4][5]. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate fire-extinguishing material for reactive metals (e.g., Class D extinguisher or dry sand) must be readily accessible[6][7].

-

A suspension of lithium aluminum hydride in a dry, inert solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere. The flask should be equipped with a mechanical stirrer, a condenser, and a dropping funnel.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 2-methyl-2-(methylamino)propanenitrile in the same dry solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure complete reduction.

-

The reaction is then carefully cooled back to 0 °C.

-

The excess LiAlH4 and the aluminum salts are quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution. This should be done with extreme caution due to vigorous gas evolution.

-

The resulting granular precipitate is removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude this compound as a colorless oil. Further purification can be achieved by vacuum distillation.

| Parameter | Value | Reference |

| Starting Material | 2-methyl-2-methylamino-propionitrile | [3] |

| Reducing Agent | Lithium aluminium tetrahydride (LiAlH4) | [3] |

| Solvent | Diethyl ether | [3] |

| Reaction Temperature | 0 °C to reflux | [3] |

| Reaction Time | 3 hours at reflux | [3] |

| Quenching Agents | Water, 2N Sodium Hydroxide | [3] |

| Yield | 72% | [3] |

Alternative Synthetic Strategy: Reductive Amination

An alternative approach to the synthesis of vicinal diamines is through the reductive amination of α-amino ketones[1]. This method avoids the use of highly toxic cyanides. For the synthesis of this compound, a hypothetical precursor would be 1-amino-1-methyl-2-propanone.

Conceptual Pathway:

The synthesis would involve the reaction of the α-amino ketone with methylamine to form an intermediate imine, which is then reduced in situ to the target diamine.

Caption: Conceptual pathway for the synthesis via reductive amination.

Discussion of the Approach:

Reductive amination is a powerful tool for C-N bond formation and is generally considered a greener alternative to methods involving strong, non-selective reducing agents or toxic reagents[8][9]. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the iminium ion over the starting ketone[10].

While this route is conceptually sound, the synthesis and stability of the α-amino ketone precursor can be challenging. However, for certain substrates, this method offers a viable and potentially safer alternative to the α-aminonitrile reduction pathway.

Purification and Characterization

The final product, this compound, is a liquid that can be purified by vacuum distillation. The purity of the final compound should be assessed using standard analytical techniques such as:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess for any impurities. The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups on the quaternary carbon, the methyl group attached to the nitrogen, the methylene protons, and the protons of the two amine groups.

-

Infrared (IR) Spectroscopy: To identify the characteristic N-H stretching vibrations for both the primary and secondary amines.

Safety and Handling

The synthesis of this compound involves several hazardous reagents and procedures that require strict adherence to safety protocols.

-

Sodium Cyanide: A highly toxic substance. Handle only in a fume hood with appropriate PPE. In case of exposure, immediate medical attention is critical.

-

Lithium Aluminum Hydride (LiAlH4): A pyrophoric and water-reactive solid. It can ignite in moist air and reacts violently with water to produce flammable hydrogen gas[4][5]. Handle under an inert atmosphere in a dry environment. A Class D fire extinguisher for reactive metals should be available.

-

Solvents: Diethyl ether and other organic solvents used are flammable. Ensure all operations are performed away from ignition sources.

A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

This guide has detailed a reliable and well-documented protocol for the synthesis of this compound. The two-step approach, involving a Strecker-type synthesis of the α-aminonitrile precursor followed by its reduction with lithium aluminum hydride, provides a high-yielding route to the target molecule. An alternative strategy via reductive amination has also been discussed, offering a conceptually different and potentially safer, albeit potentially more challenging, synthetic pathway. The successful and safe execution of these protocols hinges on a thorough understanding of the reaction mechanisms and strict adherence to the outlined safety precautions, particularly when handling hazardous reagents like sodium cyanide and lithium aluminum hydride.

References

- Method of synthesis of vicinal diamines. (1990). Google Patents.

-

Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Lithium Aluminum Hydride. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 14, 2026, from [Link]

-

2-Methyl-2-(methylamino)propanenitrile. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Lithium Aluminium Hydride Properties, Reactions and Applications. (n.d.). Safrole. Retrieved January 14, 2026, from [Link]

- Diamine purification method. (2006). Google Patents.

-

A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Purification of Ethylenediamine. (n.d.). LookChem. Retrieved January 14, 2026, from [Link]

-

DIAMINE PURIFICATION METHOD. (2005). WIPO Patentscope. Retrieved January 14, 2026, from [Link]

-

Reductive amination. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 14, 2026, from [Link]

-

PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE. (2020). WIPO Patentscope. Retrieved January 14, 2026, from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

- Method for purifying hexamethylene diamine. (2009). Google Patents.

-

Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. Retrieved January 14, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Physicochemical Properties of N1,N1,2-trimethylpropane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1,2-trimethylpropane-1,2-diamine is a vicinal diamine with a unique substitution pattern that imparts specific physicochemical characteristics crucial for its application in organic synthesis, catalysis, and as a building block in drug discovery. This guide provides a comprehensive analysis of its core physicochemical properties. Due to the limited availability of direct experimental data for this specific molecule, this document leverages predicted values, established experimental protocols for analogous compounds, and comparative data from structurally related aliphatic diamines. This approach offers a robust framework for understanding and utilizing N1,N1,2-trimethylpropane-1,2-diamine in a research and development setting. Key parameters including acid dissociation constants (pKa), lipophilicity (LogP), solubility, and spectral characteristics are discussed in detail, supported by methodologies for their experimental determination.

Introduction

N1,N1,2-trimethylpropane-1,2-diamine, a substituted derivative of 1,2-diaminopropane, presents an interesting case study in structure-property relationships. The presence of both a primary and a tertiary amine group within a compact, sterically hindered carbon skeleton suggests a nuanced acid-base behavior and distinct solubility profile. Understanding these properties is fundamental to its effective use as a ligand, a catalytic component, or a synthetic intermediate. This guide aims to provide a detailed exploration of these properties, offering both theoretical insights and practical experimental guidance.

Molecular Structure and Identification

The foundational step in understanding the physicochemical properties of a compound is a clear definition of its structure and identifiers.

-

IUPAC Name: N1,N1,2-trimethylpropane-1,2-diamine

-

Molecular Weight: 116.21 g/mol [1]

-

CAS Number (Free Base): 89379-40-8[1]

-

CAS Number (Hydrochloride Salt): 75975-36-9[3]

Structure:

Caption: 2D structure of N1,N1,2-trimethylpropane-1,2-diamine.

Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable initial estimates for key physicochemical parameters. The following table summarizes predicted properties for N1,N1,2-trimethylpropane-1,2-diamine.

| Property | Predicted Value | Source |

| Boiling Point | 126.2 °C | [1] |

| Density | 0.838 g/cm³ | [1] |

| Flash Point | 26.5 °C | [1] |

| Refractive Index | 1.447 | [1] |

| Polar Surface Area (PSA) | 29.26 Ų | [1] |

| XLogP3 | 0.9856 | [1] |

Acid-Base Properties (pKa)

The basicity of the two amine groups is a critical determinant of the molecule's behavior in solution, influencing its solubility, binding to biological targets, and catalytic activity. Due to the electron-donating effect of the alkyl groups, both nitrogens are expected to be basic. The tertiary amine (N1) is likely to be slightly more basic than the primary amine (N2) due to the inductive effect of the three attached alkyl groups. However, steric hindrance around the tertiary amine might influence its protonation in certain environments.

Theoretical Framework

The pKa values of aliphatic amines are influenced by electronic and steric effects. For a diamine like N1,N1,2-trimethylpropane-1,2-diamine, two pKa values are expected, corresponding to the two protonation steps. Computational methods, such as those employing Density Functional Theory (DFT) with a continuum solvent model, can provide accurate pKa predictions for aliphatic amines and diamines, often with a mean absolute error of less than 0.5 pKa units.[4]

Experimental Determination of pKa

Potentiometric titration is a standard and reliable method for the experimental determination of pKa values for amines.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Accurately weigh a sample of N1,N1,2-trimethylpropane-1,2-diamine and dissolve it in deionized water to a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the amine solution in a thermostatted beaker with a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points will be observed, and the pKa values can be determined from the midpoints of the buffer regions.

Sources

(1-Amino-2-methylpropan-2-yl)(methyl)amine CAS number 116577-09-4

An In-depth Technical Guide to (1-Amino-2-methylpropan-2-yl)(methyl)amine (CAS Number: 116577-09-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, also known as N²,2-dimethyl-1,2-propanediamine, corresponding to CAS number 116577-09-4. This document consolidates available information on its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential applications and reactivity based on its structural characteristics. As a sterically hindered vicinal diamine, this compound presents a unique profile for applications in medicinal chemistry, materials science, and as a building block in organic synthesis. This guide aims to be a foundational resource for professionals in research and development, offering both established data and field-proven insights into the handling and potential uses of this compound.

Nomenclature and Chemical Identity

The compound with CAS number 116577-09-4 is a diamine with a unique structural arrangement. The presence of a gem-dimethyl group on the carbon atom adjacent to the primary amine introduces significant steric hindrance, which is a key determinant of its chemical reactivity.

-

Systematic IUPAC Name: N²,2-dimethyl-1,2-propanediamine

-

Other Names: this compound

-

InChI Key: UWYSRQHOWXXYMN-UHFFFAOYSA-N

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 102.18 g/mol | [1][3] |

| Physical Form | Liquid | |

| Density | 0.8 g/cm³ | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| Storage Temperature | Room Temperature |

Note on Solubility: Due to the presence of two amine groups capable of hydrogen bonding, N²,2-dimethyl-1,2-propanediamine is expected to be soluble in water and other polar solvents such as alcohols. Its solubility in non-polar organic solvents may be more limited.

Synthesis and Purification

The primary route for the synthesis of N²,2-dimethyl-1,2-propanediamine involves the reduction of a nitrile precursor. A detailed experimental protocol is provided below, based on established literature.[3]

Synthesis Pathway

The synthesis proceeds via the reduction of 2-methyl-2-(methylamino)propanenitrile using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Caption: Synthesis of N²,2-dimethyl-1,2-propanediamine.

Detailed Experimental Protocol

This protocol is adapted from a documented synthesis of N²,2-dimethyl-1,2-propanediamine.[3]

Materials:

-

2-methyl-2-(methylamino)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Distilled water

-

2N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride (1.55 g, 40.8 mmol) in anhydrous diethyl ether (40 mL) is prepared and cooled to 0°C using an ice bath.

-

Addition of Precursor: To this suspension, a solution of crude 2-methyl-2-(methylamino)propanenitrile (2.00 g, 20.4 mmol) in diethyl ether is added dropwise.

-

Reflux: After the addition is complete, the reaction mixture is brought to reflux and maintained for 3 hours.

-

Quenching: The flask is then cooled back to 0°C, and the reaction is carefully quenched by the sequential dropwise addition of water (4 mL) and 2N NaOH solution (3 mL).

-

Workup: The resulting granular white solids are removed by filtration. The filtrate is collected and dried over anhydrous sodium sulfate.

-

Isolation: After drying, the sodium sulfate is filtered off, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield the product as a colorless oil.

Yield: Approximately 1.5 g (72% yield). The product can be used without further purification.[3]

Potential Applications in Research and Drug Development

While specific applications for N²,2-dimethyl-1,2-propanediamine are not extensively documented in publicly available literature, its structural features suggest several areas of potential utility, particularly in medicinal chemistry and materials science.

Scaffold for Biologically Active Molecules

Vicinal diamines are a recurring motif in a number of biologically active natural products and pharmaceutical agents.[4] The conformational rigidity and specific spatial arrangement of functional groups that can be achieved with diamine scaffolds are advantageous for binding to biological targets.[5] Small molecule libraries based on diazacyclic compounds derived from vicinal diamines have been successfully screened to identify hits for various therapeutic targets, including antimalarials, antimicrobials, and antitumor agents.[5]

Role of Steric Hindrance

The gem-dimethyl group in N²,2-dimethyl-1,2-propanediamine introduces significant steric bulk. This "gem-dimethyl effect" can influence the conformational preferences of the molecule and the reactivity of the adjacent amino groups.[6][7][8] In the context of drug design, such steric hindrance can be exploited to:

-

Fine-tune binding affinity and selectivity: The bulky methyl groups can create specific interactions within a binding pocket or prevent non-specific binding.

-

Improve metabolic stability: The steric shielding can protect the molecule from metabolic enzymes, thereby increasing its in vivo half-life.

Ligands in Asymmetric Catalysis

Chiral 1,2-diamines are widely used as ligands for metal catalysts in asymmetric synthesis.[4] Although N²,2-dimethyl-1,2-propanediamine is achiral, its derivatives could potentially serve as ligands in catalysis, with the steric hindrance influencing the catalytic activity and selectivity.

Chemical Reactivity and Handling

General Reactivity

N²,2-dimethyl-1,2-propanediamine contains both a primary and a secondary amine, making it a nucleophilic compound. The reactivity of these amino groups will be influenced by the steric hindrance from the gem-dimethyl group. This steric hindrance can lead to slower reaction rates compared to less hindered diamines.

Safety and Handling

Hazard Statements:

-

H226: Flammable liquid and vapor

-

H314: Causes severe skin burns and eye damage

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound (CAS 116577-09-4) is a sterically hindered vicinal diamine with potential as a versatile building block in organic synthesis, medicinal chemistry, and materials science. While specific applications are yet to be widely reported, its unique structural features suggest opportunities for the development of novel bioactive molecules and specialized polymers. The synthesis protocol provided in this guide offers a reliable method for its preparation, enabling further research into its properties and potential applications. As with all reactive chemical compounds, appropriate safety precautions must be observed during its handling and use.

References

-

Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. (2024). PubMed Central. [Link]

-

Structural and functional relationship among diamines in terms of inhibition of cell growth. Journal of Biochemistry. [Link]

-

1,2-Propanediamine, N2,N2-dimethyl- | C5H14N2 | CID 89217. PubChem. [Link]

-

2,2-Dimethyl-1,3-propanediamine. NIST WebBook. [Link]

-

Synthesis And Biological Evaluation Of Diamines Containing Monosaccharides. TSI Journals. [Link]

-

Synthesis of a series of vicinal diamines with potential biological activity. ResearchGate. [Link]

-

The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. [Link]

-

Samdi Tech expands small molecule compound libraries through partnership with Enamine. SAMDI Tech. [Link]

-

2,2-Dimethyl-1,3-propanediamine | C5H14N2 | CID 81770. PubChem. [Link]

-

Conformational Analysis. IX. The Gem-Dimethyl Effect. The Journal of Organic Chemistry. [Link]

-

N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]

-

The gem -Dimethyl Effect Revisited. ResearchGate. [Link]

-

Metal-catalysed 1,2-diamination reactions. PubMed. [Link]

-

n,N-Dimethyl-1,3-propanediamine (CAS 109-55-7) Properties. Prode Properties. [Link]

-

Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0). Cheméo. [Link]

-

1,2-Diaminopropane. Wikipedia. [Link]

-

1,2-Propanediamine, N,N'-dimethyl-. PubChem. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. RUA. [Link]

-

N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978. PubChem. [Link]

-

2-Methyl-2-(methyl(propan-2-yl)amino)propan-1-ol. PubChem. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

-

2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807. PubChem. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | 116577-09-4 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Metal-catalysed 1,2-diamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Unambiguous Structure Elucidation of (1-Amino-2-methylpropan-2-yl)(methyl)amine: A Multi-technique Spectroscopic Approach

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the diamine, (1-Amino-2-methylpropan-2-yl)(methyl)amine. The methodologies and interpretation strategies detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust, self-validating system for the unambiguous confirmation of this molecule's chemical structure. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we present a logical and scientifically rigorous workflow.

Introduction

This compound, with the chemical formula C₅H₁₄N₂ and a molecular weight of 102.18 g/mol , is a diamine featuring both a primary and a secondary amine.[1][2] Its structure, containing a quaternary carbon, presents a unique spectroscopic fingerprint. Accurate structural confirmation is a critical step in chemical synthesis and drug development, ensuring compound identity and purity. This guide will walk through the synergistic application of key analytical techniques to achieve this confirmation with a high degree of confidence.

Analytical Workflow: A Holistic Approach to Structure Determination

The structural elucidation of a novel or synthesized compound is most reliably achieved through the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. Our workflow, outlined below, begins with the determination of the molecular mass and formula, followed by the identification of functional groups, and culminates in the detailed mapping of the carbon-hydrogen framework.

Caption: A generalized workflow for spectroscopic identification.

Part 1: Mass Spectrometry – Determining the Molecular Blueprint

Mass spectrometry is the initial and critical step, providing the molecular weight and, by extension, the molecular formula of the analyte.

Expected Data for this compound:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₅H₁₄N₂ | --- |

| Molecular Weight | 102.18 g/mol | --- |

| Molecular Ion (M⁺) | m/z 102 | The molecular ion peak. |

| (M+H)⁺ | m/z 103 | Protonated molecule, common in ESI-MS. |

| Nitrogen Rule | Odd Molecular Ion | Compounds with an odd number of nitrogen atoms have an odd nominal molecular mass.[3][4][5][6] In this case, with two nitrogen atoms, the molecular weight is even. |

| Key Fragment Ion | m/z 58 | Resulting from α-cleavage, the loss of a C₄H₉N radical to form a stable [CH₂(NHCH₃)]⁺ iminium ion. |

| Other Fragment Ion | m/z 87 | Resulting from the loss of a methyl radical. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization source.

-

Analysis Parameters:

-

Ionization Energy: 70 eV

-

Mass Range: m/z 30-200

-

Scan Rate: 1 scan/second

-

-

Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern, paying close attention to characteristic losses and the formation of stable iminium ions resulting from α-cleavage, a hallmark of amines in mass spectrometry.[3][4][7][8]

Part 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, IR will confirm the presence of both primary and secondary amine N-H bonds.

Expected IR Absorptions:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 | Two distinct, sharp to medium bands.[4][5][6][9] |

| Secondary Amine (-NH-) | N-H Stretch | 3350-3310 | A single, weaker, sharp band, potentially overlapping with the primary amine stretches.[4][5][6][9] |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1650-1580 | Medium to strong, sharp absorption.[9] |

| Aliphatic C-H | C-H Stretch | 2950-2850 | Strong, sharp absorptions. |

| Aliphatic C-N | C-N Stretch | 1250-1020 | Weak to medium intensity.[3][9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise)

-

-

Data Analysis: Correlate the observed absorption bands with the characteristic vibrational frequencies of the expected functional groups. The presence of distinct N-H stretching bands will be a key confirmation of the amine functionalities.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and number of protons and carbons.

¹H NMR Spectroscopy

Proton NMR will elucidate the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.47 | singlet | 2H | -CH₂- | Protons on the carbon adjacent to the primary amine. |

| ~2.22 | singlet | 3H | -N-CH₃ | Protons of the methyl group attached to the secondary amine. N-methyl groups typically appear as a sharp singlet in the 2.2-2.6 δ range.[6] |

| ~0.94 | singlet | 6H | -C(CH₃)₂ | Protons of the two equivalent methyl groups on the quaternary carbon. |

| (broad) | singlet | 3H | -NH₂ and -NH | The labile protons of the primary and secondary amines, which often appear as a broad signal and can be exchanged with D₂O.[3][6][10] |

Note: The provided ¹H NMR data from a synthesis protocol aligns with these predictions.[1]

¹³C NMR Spectroscopy

Carbon NMR will identify the number of chemically distinct carbon environments.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~50-60 | positive | -CH₂- | Carbon adjacent to the primary amine, deshielded by the nitrogen. |

| ~30-40 | positive | -N-CH₃ | Carbon of the N-methyl group. |

| ~45-55 | none | Quaternary -C- | Quaternary carbon, deshielded by two nitrogen atoms and two methyl groups. |

| ~25-35 | positive | -C(CH₃)₂ | Equivalent carbons of the two methyl groups on the quaternary carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments to Perform:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To confirm proton-proton couplings (though minimal expected in this molecule due to the lack of adjacent non-equivalent protons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for confirming the connectivity around the quaternary carbon.

-

-

Data Analysis: Integrate the data from all NMR experiments to build a complete picture of the molecular structure. The HMBC spectrum will be particularly informative in connecting the N-methyl and methylene protons to the quaternary carbon.

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. jove.com [jove.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: NMR Spectroscopy Of Amines [jove.com]

An In-depth Technical Guide to N1,N1,2-trimethylpropane-1,2-diamine: IUPAC Nomenclature and Synonyms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound N1,N1,2-trimethylpropane-1,2-diamine, focusing on its IUPAC name, various synonyms, and structural identification. A clear understanding of chemical nomenclature is paramount in research and development to ensure unambiguous communication and accurate identification of substances.

IUPAC Nomenclature: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. The accepted IUPAC name for the compound is N1,N1,2-trimethylpropane-1,2-diamine .[1]

Let's dissect this name to understand the underlying chemical structure:

-

propane : This indicates a three-carbon aliphatic chain, which forms the backbone of the molecule.

-

1,2-diamine : This signifies the presence of two amine (-NH₂) functional groups, one attached to the first carbon and the other to the second carbon of the propane chain.

-

N1,N1,2-trimethyl : This prefix details the location and number of methyl (-CH₃) substituents on the nitrogen atoms of the amine groups.

-

N1,N1-dimethyl : Two methyl groups are attached to the nitrogen atom of the amine group at the first carbon position.

-

2-methyl : One methyl group is attached to the second carbon of the propane chain.

-

The locants 'N1' and 'N2' are used to specify which nitrogen atom the substituents are attached to, corresponding to the amine groups on the first and second carbons of the propane chain, respectively.

To further illustrate the IUPAC naming convention, consider the numbering of the propane backbone. The numbering starts from the end of the chain that gives the principal functional groups (in this case, the diamines) the lowest possible locants.

Visualizing the Structure

A visual representation is often crucial for a complete understanding of a chemical structure. The following diagram, generated using the DOT language, illustrates the structure of N1,N1,2-trimethylpropane-1,2-diamine and the numbering system used for its IUPAC name.

Caption: Molecular structure of N1,N1,2-trimethylpropane-1,2-diamine.

Synonyms and Common Names

In scientific literature and commercial databases, a single chemical compound can be referred to by several different names. This can arise from historical naming conventions, trade names, or variations in systematic nomenclature. For N1,N1,2-trimethylpropane-1,2-diamine, a variety of synonyms are in use.[2][3]

It is essential for researchers to be aware of these synonyms to conduct thorough literature searches and to correctly identify the compound from various sources.

Common Synonyms:

-

(2-amino-2-methylpropyl)dimethylamine[2]

-

1-Dimethylamino-2-methyl-2-aminopropane[2]

-

N,N,2-trimethylpropane-1,2-diamine[2]

-

N',N',2-Trimethylpropylenediamine[2]

-

N1,N1-dimethyl-2-methyl-1,2-propanediamine[3]

-

(2-amino-2-methyl-propyl)-dimethyl-amine[3]

Key Chemical Identifiers

To ensure the unambiguous identification of N1,N1,2-trimethylpropane-1,2-diamine, several key identifiers are used in chemical databases and regulatory frameworks. The following table summarizes these critical data points.

| Identifier | Value | Source |

| IUPAC Name | N1,N1,2-trimethylpropane-1,2-diamine | PubChem[1] |

| Molecular Formula | C₆H₁₆N₂ | CymitQuimica[2] |

| Molecular Weight | 116.20 g/mol | CymitQuimica[2] |

| CAS Registry Number | 75975-36-9 (for hydrochloride salt) | PubChem[1] |

| InChI | InChI=1S/C6H16N2/c1-6(2,7)5-8(3)4/h5,7H2,1-4H3 | CymitQuimica[2] |

| InChIKey | IRNAEDHJBNPCEZ-UHFFFAOYSA-N | CymitQuimica[2] |

Note: The provided CAS number corresponds to the hydrochloride salt of the compound.

Conclusion

A precise understanding and correct application of IUPAC nomenclature are fundamental in the scientific disciplines. This guide has detailed the systematic name, N1,N1,2-trimethylpropane-1,2-diamine, and provided a list of its common synonyms to aid researchers in their work. By utilizing the IUPAC name and other key identifiers such as the CAS Registry Number and InChIKey, scientists can ensure clarity, avoid ambiguity, and facilitate effective collaboration and information exchange in the fields of chemistry and drug development.

References

-

PubChem. N1,N1,2-Trimethylpropane-1,2-diamine hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Spectroscopic Profile of (1-Amino-2-methylpropan-2-yl)(methyl)amine: A Technical Guide

Introduction

(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as N,2-dimethylpropane-1,2-diamine (CAS No. 116577-09-4), is a diamine with a unique structural arrangement, featuring a quaternary carbon and both primary and secondary amine functionalities. This guide provides a comprehensive overview of its spectroscopic characteristics, crucial for its identification, purity assessment, and structural elucidation in research and drug development. While experimental ¹H Nuclear Magnetic Resonance (NMR) data is available, this guide will also present predicted data for Infrared (IR) Spectroscopy, ¹³C NMR, and Mass Spectrometry (MS) based on its molecular structure and analysis of its isomers, in the absence of readily available experimental spectra.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the molecular formula C₅H₁₄N₂, presents distinct features that are reflected in its spectroscopic data. The presence of two methyl groups attached to a quaternary carbon, a methylene group adjacent to a primary amine, and a methyl group attached to a secondary amine, gives rise to a predictable yet informative spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Experimental ¹H NMR data for this compound has been reported in deuterated chloroform (CDCl₃). The choice of CDCl₃ as a solvent is standard for many organic molecules due to its ability to dissolve a wide range of compounds and its single deuterium signal which does not interfere with the proton signals of the analyte.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for obtaining the ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm for ¹H NMR), and a relaxation delay that allows for full relaxation of all protons.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Assignments

The reported ¹H NMR spectrum shows three distinct signals, consistent with the four types of protons in the molecule, with two being chemically equivalent.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 2.47 | Singlet | 2H | -CH₂-NH₂ | The methylene protons adjacent to the primary amine are expected to appear as a singlet in this range. The absence of coupling suggests rapid proton exchange of the NH₂ protons. |

| 2.22 | Singlet | 3H | -NH-CH₃ | The methyl protons on the secondary amine are deshielded by the nitrogen atom and appear as a singlet. |

| 0.94 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups attached to the quaternary carbon are chemically equivalent and thus appear as a single sharp singlet. This upfield shift is characteristic of alkyl protons. |

Visualization of ¹H NMR Acquisition Workflow

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy (Predicted)

Expected Chemical Shifts

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~50-60 | -C H₂-NH₂ | The methylene carbon attached to the primary amine is expected in this region. |

| ~45-55 | -C (CH₃)₂ | The quaternary carbon, being shielded by the attached methyl groups, would likely appear in this range. |

| ~30-40 | -NH-C H₃ | The methyl carbon attached to the secondary amine. |

| ~25-35 | -C(C H₃)₂ | The two equivalent methyl carbons attached to the quaternary carbon are expected to be the most upfield. |

The prediction is based on standard chemical shift values for similar alkyl amines. For comparison, the isomer N,N'-dimethyl-1,2-propanediamine shows signals for its methyl carbons in the range of 35-45 ppm and methine/methylene carbons between 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

An experimental IR spectrum for this compound is not available in the searched literature. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a liquid sample is ATR-FTIR.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3400-3250 | N-H stretch | Primary Amine (-NH₂) | Medium, two bands |

| 3350-3310 | N-H stretch | Secondary Amine (-NH-) | Weak to medium, one band |

| 2960-2850 | C-H stretch | Alkyl groups (-CH₃, -CH₂) | Strong |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) | Medium |

| 1470-1430 | C-H bend | -CH₂- and -CH₃ | Medium |

| 1380-1370 | C-H bend | Gem-dimethyl | Medium, characteristic split |

| 1250-1020 | C-N stretch | Aliphatic amines | Medium |

The presence of both primary and secondary amine N-H stretching bands in the 3400-3250 cm⁻¹ region would be a key characteristic of this molecule's IR spectrum.

Visualization of ATR-FTIR Workflow

Sources

An In-Depth Technical Guide to the Solubility and Stability of (1-Amino-2-methylpropan-2-yl)(methyl)amine for Drug Development Professionals

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel diamine compound, (1-Amino-2-methylpropan-2-yl)(methyl)amine. As this molecule, identified by CAS Number 116577-09-4, progresses through the drug discovery and development pipeline, a thorough understanding of its physicochemical properties is paramount for formulation design, pharmacokinetic assessment, and ensuring therapeutic efficacy and safety. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both theoretical grounding and practical, field-tested methodologies.

Introduction to this compound: A Profile

This compound, also known by its IUPAC name N2,2-dimethyl-1,2-propanediamine, is a diamine with a molecular weight of 102.18 g/mol . It exists as a liquid at room temperature and requires careful handling due to its hazardous properties, including being flammable and causing severe skin burns and eye damage. The presence of both a primary and a secondary amine group suggests a propensity for pH-dependent behavior and potential susceptibility to specific degradation pathways. A clear understanding of its solubility and stability is therefore not merely a regulatory requirement but a fundamental necessity for its successful development as a therapeutic agent or intermediate.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | N | Sigma-Aldrich |

| CAS Number | 116577-09-4 | Sigma-Aldrich |

| Molecular Formula | C5H14N2 | Sigma-Aldrich |

| Molecular Weight | 102.18 g/mol | Sigma-Aldrich |

| Physical Form | Liquid | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

| Hazard Statements | H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | Sigma-Aldrich |

A Strategic Approach to Solubility Determination

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For an amine-containing compound such as this, solubility is expected to be highly dependent on pH. Therefore, a multi-faceted approach to characterization is essential.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is a critical parameter for understanding the maximum concentration achievable in a saturated solution and is vital for biopharmaceutical classification.

-

Kinetic Solubility (or Apparent Solubility): This is a high-throughput measurement of the concentration at which a compound, upon addition from a concentrated stock solution (typically in DMSO), begins to precipitate. While less precise than thermodynamic solubility, it is invaluable for early-stage screening due to its speed and low sample consumption.

Experimental Protocol: pH-Dependent Thermodynamic Solubility

This protocol outlines the shake-flask method (a gold standard for thermodynamic solubility) adapted for determining the pH-solubility profile.

Methodology:

-

Buffer Preparation: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) spanning a physiologically relevant pH range (e.g., pH 2.0 to 9.0).

-

Sample Preparation: Add an excess of this compound to vials containing each buffer. The excess solid (or undissolved liquid) is crucial to ensure equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient duration (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved compound from the saturated solution. This is a critical step to avoid artificially inflated results. Centrifugation followed by careful aspiration of the supernatant is a common and effective method.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

pH Verification: Measure the final pH of each saturated solution to confirm that it has not shifted significantly during the experiment.

Causality in Experimental Design: The choice of a 24-48 hour equilibration period is based on the need to allow sufficient time for the dissolution process to reach a true equilibrium, especially for compounds that may exhibit slow dissolution kinetics. The use of multiple, physiologically relevant pH points is essential because the ionization state of the amine groups will dictate the compound's interaction with the aqueous solvent, thereby governing its solubility.

Probing the Stability Landscape: A Forced Degradation Protocol

Stability testing is a cornerstone of drug development, providing insights into the intrinsic stability of a molecule and identifying potential degradation products. Forced degradation studies, or stress testing, are undertaken to accelerate this process.

Rationale for Stress Conditions

The selection of stress conditions is guided by an understanding of the potential degradation pathways for amines. Key pathways to investigate include oxidation, hydrolysis, and photolysis.

Table 2: Recommended Forced Degradation Conditions

| Condition | Rationale | Typical Reagents/Parameters |

| Acid Hydrolysis | To assess stability in acidic environments (e.g., the stomach). | 0.1 M HCl, 60-80 °C |

| Base Hydrolysis | To evaluate stability in alkaline conditions. | 0.1 M NaOH, 60-80 °C |

| Oxidation | To mimic oxidative stress in vivo or during manufacturing. | 3% H2O2, Room Temperature |

| Thermal Stress | To determine sensitivity to heat during storage and processing. | 60-80 °C (in a stable solvent) |

| Photostability | To assess degradation upon exposure to light. | ICH Q1B recommended light conditions (e.g., 1.2 million lux hours and 200 W·h/m²) |

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to evaluating the stability of this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation: For each condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 3% H2O2) to a final concentration suitable for analysis.

-

Control Sample Preparation: Prepare control samples by diluting the stock solution with the solvent used for the stressor (e.g., water for acid/base hydrolysis) and keep them at ambient temperature.

-

Incubation: Expose the stress samples to the specified conditions for a defined period (e.g., 24, 48, or 72 hours).

-

Sample Quenching and Analysis: At designated time points, quench the reaction (if necessary, e.g., by neutralizing acid/base or diluting the oxidant) and analyze all samples (stress and control) by a stability-indicating analytical method, typically HPLC or UPLC.

-

Peak Purity and Mass Balance: The analytical method must be capable of separating the parent compound from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) and calculation of mass balance are essential to ensure that all significant degradants are accounted for.

Self-Validating System: This protocol is inherently self-validating. The inclusion of control samples allows for differentiation between degradation caused by the stress condition and any inherent instability in the analytical solvent. Furthermore, achieving good mass balance (typically >95%) provides confidence that all major degradation products have been detected.

Visualizing the Workflow: A Process-Oriented Perspective

To aid in the practical implementation of these protocols, the following diagrams illustrate the key decision points and procedural flows.

Diagram: pH-Dependent Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Diagram: Forced Degradation Study Logic

Caption: Logical Flow for Forced Degradation Studies.

Conclusion and Forward Look

The methodologies detailed in this guide provide a robust framework for the comprehensive characterization of the solubility and stability of this compound. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. As development progresses, these foundational studies will inform more advanced characterization, including long-term stability studies under ICH conditions and investigations into potential interactions with excipients.

References

discovery and history of diamine ligands in synthesis

An In-Depth Technical Guide to the Discovery and History of Diamine Ligands in Synthesis

Abstract

Diamine ligands represent a cornerstone of modern coordination chemistry and homogeneous catalysis. Their ability to form stable, five- or six-membered chelate rings with metal centers fundamentally alters the reactivity, stability, and selectivity of metallic species. This guide traces the historical trajectory of diamine ligands, from their pivotal role in the validation of Alfred Werner's coordination theory to their current status as indispensable tools in asymmetric synthesis and cross-coupling reactions. We will explore the discovery of key ligand classes—from the foundational ethylenediamine to the sterically hindered TMEDA, the electronically versatile bipyridines, and the exquisitely selective chiral diamines. Through a narrative grounded in causality, this document will elucidate the structure-property relationships that underpin their utility and provide field-proven insights into their application.

The Theoretical Bedrock: Alfred Werner and the Dawn of Coordination Chemistry

The story of diamine ligands is inextricably linked to the birth of coordination chemistry. In the late 19th century, the nature of "complex compounds," such as cobalt(III) chloride ammines, was a profound mystery. It was Swiss chemist Alfred Werner who, in 1893, proposed a revolutionary theory that would earn him the Nobel Prize in 1913 and provide the intellectual framework for understanding metal-ligand interactions.[1][2]

Werner's theory postulated that metals exhibit two types of valencies: a primary valency (corresponding to the oxidation state) and a secondary valency (the coordination number).[3][4] The primary valency is satisfied by ions and is ionizable, while the secondary valency is satisfied by ligands (neutral molecules or ions) and is non-ionizable, with ligands arranged in a fixed geometry around the central metal.[3][4]

It was the use of ethylenediamine (en) , a simple bidentate diamine, that provided some of the most compelling evidence for his theory.[5] By demonstrating that complexes like [Co(en)₃]³⁺ could be resolved into chiral enantiomers, Werner proved the octahedral geometry he had proposed, as such chirality would be impossible with a planar or trigonal prismatic arrangement.[2] This work established diamines not merely as chemical curiosities but as critical tools for probing the fundamental structure of coordination compounds.[6]

Caption: Werner's concept of primary (ionizable) and secondary (coordination) valencies.

Foundational Ligands: The Archetypes

The initial discoveries of simple, robust diamine ligands laid the groundwork for decades of development.

Ethylenediamine (en): The Prototypical Chelator

First prepared in 1888 by Theodor Curtius, ethylenediamine (H₂NCH₂CH₂NH₂) is the simplest and most fundamental bidentate diamine ligand.[5] Its importance was cemented by Werner's studies, where it served as the archetypal chelating agent.[5] The "chelate effect"—the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands—is perfectly exemplified by the formation of [Co(en)₃]³⁺. This enhanced stability arises from favorable entropic factors. Industrially, ethylenediamine is produced on a massive scale from 1,2-dichloroethane and ammonia, making it a readily available building block for more complex ligands and materials.[7]

2,2'-Bipyridine (bpy): The Rise of Aromatic Diamines

Also discovered in 1888, by Fritz Blau through the dry distillation of copper(II) pyridine-2-carboxylate, 2,2'-bipyridine marked a significant evolution.[8][9][10] As a rigid, aromatic diimine ligand, bipyridine's properties differ substantially from flexible aliphatic diamines. Its planar structure and π-system allow for π-backbonding with metal centers, stabilizing lower oxidation states and giving rise to unique photophysical and electrochemical properties.[11] Complexes such as [Ru(bpy)₃]²⁺ became central to the development of photochemistry and solar energy research due to their intense luminescence and redox activity.[11] Bipyridine and its close relative, 1,10-phenanthroline, are now among the most widely used ligands in coordination chemistry.[8]

Caption: The thermodynamic stability of the chelate effect.

Expanding the Toolkit: Steric and Chiral Control

The second half of the 20th century saw the evolution of diamine ligands from simple chelators to sophisticated tools for controlling reactivity and stereochemistry.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): Activating Organometallics

The simple act of replacing the four N-H protons of ethylenediamine with methyl groups creates N,N,N',N'-tetramethylethylenediamine (TMEDA), a ligand with profoundly different applications.[12] While still a bidentate chelator, TMEDA's primary role in synthesis is as a powerful activator for organolithium reagents.[12][13] In solution, reagents like n-butyllithium exist as tetrameric or hexameric aggregates, which dampens their reactivity. TMEDA's nitrogen atoms coordinate strongly to the lithium ions, breaking up these clusters into more reactive monomers or dimers.[12][14] This TMEDA-mediated increase in basicity and nucleophilicity enables the metallation of otherwise unreactive substrates, such as benzene and ferrocene, making it an indispensable reagent in organic synthesis.[12]

| Ligand | Structure | Key Feature | Primary Application |

| Ethylenediamine (en) | H₂N-CH₂-CH₂-NH₂ | Prototypical chelator | Formation of stable coordination complexes |

| 2,2'-Bipyridine (bpy) | (C₅H₄N)₂ | Rigid, π-accepting | Redox-active & luminescent complexes |

| TMEDA | (CH₃)₂N-CH₂-CH₂-N(CH₃)₂ | Strong σ-donor, sterically bulky | Activation of organolithium reagents |

| (R,R)-DACH | C₆H₁₀(NH₂)₂ | C₂-symmetric, chiral | Asymmetric catalysis |

Table 1: Comparison of foundational diamine ligand classes.

Chiral Diamines: The Advent of Asymmetric Catalysis

The quest for enantiomerically pure compounds, particularly for the pharmaceutical industry, drove the development of chiral ligands. Diamines proved to be an exceptionally privileged scaffold for this purpose. Natural products like (-)-sparteine were among the first to be used, leveraging their rigid, tetracyclic structure to control the stereochemical environment around a metal center.[15]

However, the true revolution came with the development of synthetic C₂-symmetric diamines, such as derivatives of (1R, 2R)-(-)-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPPEN).[16] These ligands, which can be prepared in either enantiomeric form, provided a rational and tunable platform for asymmetric catalysis. Their application in reactions like asymmetric hydrogenation, epoxidation, and conjugate additions has become a standard method for producing single-enantiomer products with high efficiency and selectivity.[16][17]

Diamines in Modern Synthesis: The Cross-Coupling Revolution

While diamines were well-established in coordination and organometallic chemistry, their role in catalysis exploded in the early 2000s. A major breakthrough came when Stephen Buchwald demonstrated that simple N,N'-dialkylated diamine ligands could dramatically accelerate copper-catalyzed C-N cross-coupling reactions (the Goldberg reaction).[18] This discovery transformed a reaction that traditionally required harsh conditions and stoichiometric copper into a mild, general, and catalytic process.[18][19]

The success of diamines in this context is multifaceted. The ligand stabilizes the copper(I) catalyst against disproportionation, increases its solubility, and facilitates the key oxidative addition and reductive elimination steps of the catalytic cycle. This work sparked an "avalanche of research" into copper-catalyzed cross-coupling, expanding the methodology to C-O, C-S, and C-C bond formation, with profound implications for the synthesis of pharmaceuticals, natural products, and materials.[18][20][21]

Caption: Simplified catalytic cycle for a diamine-ligated, copper-catalyzed cross-coupling reaction.

Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine using a Diamine Ligand

This protocol describes a representative Goldberg amination reaction, adapted from methodologies developed by Buchwald.[18] It is a self-validating system where the formation of the product, observable by TLC and GC-MS, confirms the efficacy of the diamine-ligated catalytic system.

Objective: To synthesize N-phenylmorpholine from iodobenzene and morpholine using a CuI/(±)-trans-1,2-diaminocyclohexane catalyst system.

Materials:

-

Copper(I) iodide (CuI, 99.99%)

-

(±)-trans-1,2-Diaminocyclohexane (99%)

-

Iodobenzene (99%)

-

Morpholine (99%)

-

Potassium Phosphate (K₃PO₄), anhydrous, powdered

-

Toluene, anhydrous

-

Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line

Procedure:

-

Inert Atmosphere Setup: Assemble a Schlenk flask with a magnetic stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert atmosphere (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add CuI (9.5 mg, 0.05 mmol, 5 mol%), powdered K₃PO₄ (425 mg, 2.0 mmol), and a stir bar.

-

Ligand and Solvent Addition: Add anhydrous toluene (1.0 mL). Then, add (±)-trans-1,2-diaminocyclohexane (11.4 mg, 0.10 mmol, 10 mol%). The solution may turn colored as the ligand coordinates to the copper.

-

Substrate Addition: Add morpholine (105 µL, 1.2 mmol) followed by iodobenzene (112 µL, 1.0 mmol) via syringe.

-

Reaction Execution: Lower the flask into a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure N-phenylmorpholine.

Causality: The diamine ligand is critical. Without it, the reaction would be significantly slower and require much higher temperatures. The ligand solubilizes the copper salt and stabilizes the active catalytic species, accelerating the rate-limiting oxidative addition step and preventing catalyst decomposition.

Conclusion and Future Outlook

From their initial, crucial role in validating the geometric principles of coordination chemistry, diamine ligands have evolved into indispensable tools that drive innovation across the synthetic sciences. The historical progression from simple chelators like ethylenediamine to sterically-tuned activators like TMEDA, and finally to the sophisticated chiral and catalytic ligands of today, illustrates a clear trend: increasing control over the metal center's reactivity, selectivity, and stability.

Current research continues to push the boundaries, developing novel diamine scaffolds for challenging transformations, exploring their use with earth-abundant metals, and immobilizing them on solid supports for recyclable catalysis. The foundational discoveries of Werner, Blau, and others have paved the way for a field of immense creativity, where the rational design of diamine ligands continues to enable the synthesis of increasingly complex and valuable molecules.

References

- Title: Ethylenediamine (C2H8N2)

- Title: History of well-known chiral ligands.

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

- Source: PubMed Central (PMC)

- Title: Ethylenediamine - Wikipedia Source: Wikipedia URL

- Source: Chemical Science (RSC Publishing)

- Title: Werner's Theory of Coordination Compounds Source: Allen Institute for AI URL

- Title: Werner's theory | PDF Source: Slideshare URL

- Title: Werner's Theory of Coordination Compounds Source: CK-12 Foundation URL

- Source: TMEDA.

- Title: Chiral diamines in asymmetric synthesis Source: UCL Discovery, University College London URL

- Source: PubMed Central (PMC)

- Title: Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis Source: ChemRxiv URL

- Title: Tetramethylethylenediamine - Wikipedia Source: Wikipedia URL

- Title: Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes Source: American Chemical Society URL

- Title: (PDF)

- Title: Alfred Werner s Coordination Chemistry: New Insights from Old Samples Source: Chem 251 URL

- Title: Diamine Ligands in Copper-Catalyzed Reactions Source: ResearchGate URL

- Title: Diamine Ligands in Copper-Catalyzed Reactions.

- Title: Alfred Werner and Coordination Chemistry, 1893–1914 Source: Taylor & Francis URL

- Title: Transition metal complexes of 2,2'-bipyridine - Wikipedia Source: Wikipedia URL

Sources

- 1. Werner's theory | PDF [slideshare.net]

- 2. chem251.web.unc.edu [chem251.web.unc.edu]

- 3. Werner's Theory Of Coordiantion Compounds [allen.in]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. webqc.org [webqc.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 8. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Early Years of 2,2'-Bipyridine-A Ligand in Its Own Lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 12. Tetramethylethylenediamine - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. tuodaindus.com [tuodaindus.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Diamine Ligands in Copper-Catalyzed Reactions. | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to Theoretical Diamine Ligand Conformation Analysis

<

Introduction: The Critical Role of Diamine Conformation in Molecular Design

Diamine ligands, organic molecules containing two amine functional groups, are fundamental building blocks in coordination chemistry and drug discovery. Their true impact, however, lies not just in their connectivity but in their three-dimensional shape, or conformation. The spatial arrangement of the amine groups, dictated by the rotation around the carbon-carbon bonds, governs how these ligands interact with metal centers or biological targets.[1][2] An accurate understanding and prediction of the preferred conformations of diamine ligands are therefore paramount for designing novel catalysts, advanced materials, and potent therapeutics.[2][3]

For researchers, scientists, and drug development professionals, moving beyond a static 2D representation to a dynamic 3D conformational ensemble is a crucial step. This guide provides an in-depth technical overview of the theoretical methods used to calculate and analyze diamine ligand conformations, blending foundational principles with practical, field-tested workflows.

Part 1: Theoretical Foundations of Conformational Analysis

The conformational landscape of a flexible molecule like a diamine is a potential energy surface with multiple minima, each corresponding to a stable conformer. The goal of theoretical conformational analysis is to map this landscape, identifying the low-energy (i.e., most probable) conformations and the energy barriers between them. The two primary theoretical pillars for this task are Molecular Mechanics (MM) and Quantum Mechanics (QM).

Molecular Mechanics (MM): The Workhorse for Conformational Searching

Molecular mechanics is an empirical method that describes the potential energy of a system as a function of its atomic coordinates.[4] It treats atoms as balls and bonds as springs, using a set of parameters known as a force field to define the energy cost associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).[5][6]

Causality in Force Field Selection: The choice of force field is the single most critical decision in an MM-based study. For diamine ligands, the force field must accurately describe the torsional potential around the central C-C bond(s) and the non-bonded interactions involving the nitrogen lone pairs.

-

General AMBER Force Field (GAFF): A highly transferable force field, GAFF is an excellent starting point for drug-like molecules and organic ligands.[5] It is designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it ideal for ligand-receptor interaction studies.

-

CHARMM General Force Field (CGenFF): Similar to GAFF, CGenFF is a robust, general-purpose force field for small molecules, compatible with the CHARMM biomolecular force fields.[5]

-

Merck Molecular Force Field (MMFF): MMFF was specifically developed for drug discovery applications and often provides high-quality geometries and conformational energies for a broad range of organic molecules.[5]

The trustworthiness of an MM calculation is directly tied to the quality of its parameters. For novel diamine scaffolds, it may be necessary to validate or re-parameterize the torsional terms by comparing MM energy profiles against higher-level QM calculations.[7]

Quantum Mechanics (QM): The Gold Standard for Accuracy